molecular formula C20H20FN3O2S B15034209 (2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B15034209
M. Wt: 385.5 g/mol
InChI Key: MYCUCHWPSKVSSI-YDZHTSKRSA-N
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Description

(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes an ethoxybenzyl group, a fluorophenyl group, and a thiazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-fluoroacetophenone to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under basic conditions to yield the thiazolidinone derivative. The reaction conditions often involve the use of ethanol as a solvent and refluxing the mixture for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cell signaling is well-documented.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Chalcones: Compounds with a similar chalcone intermediate used in the synthesis.

    Hydrazones: Compounds with a hydrazone linkage, which is a key feature of this compound.

Uniqueness

What sets (2E)-5-(4-ethoxybenzyl)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer unique biological activities. The presence of both ethoxybenzyl and fluorophenyl groups enhances its pharmacological properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

(2E)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20FN3O2S/c1-3-26-17-10-4-14(5-11-17)12-18-19(25)22-20(27-18)24-23-13(2)15-6-8-16(21)9-7-15/h4-11,18H,3,12H2,1-2H3,(H,22,24,25)/b23-13+

InChI Key

MYCUCHWPSKVSSI-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C(/C)\C3=CC=C(C=C3)F)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=C(C)C3=CC=C(C=C3)F)S2

Origin of Product

United States

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